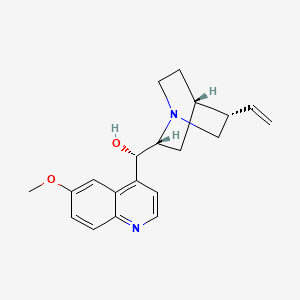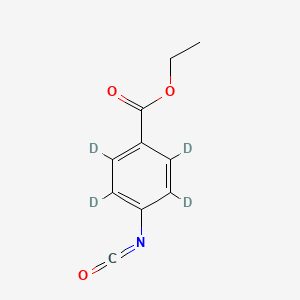
7-Deaza-7-propargylamino-dATP (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-7-propargylamino-dATP (tetralithium): is a synthetic analog of deoxyadenosine triphosphate. This compound is primarily used in gene sequencing and other molecular biology applications. Its unique structure allows it to be incorporated into DNA strands, making it a valuable tool for various biochemical and genetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-dATP (tetralithium) involves multiple steps, starting from the base compound deoxyadenosine triphosphateThis is typically achieved through a series of nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the propargylamino group.
Oxidation and Reduction: It can also participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Deaza-7-propargylamino-dATP (tetralithium) is used as a building block for the synthesis of modified nucleotides and oligonucleotides. These modified molecules are essential for studying DNA-protein interactions and other biochemical processes .
Biology: In biological research, this compound is used in gene sequencing and polymerase chain reaction (PCR) techniques. Its ability to be incorporated into DNA strands makes it a valuable tool for studying genetic mutations and other DNA-related phenomena .
Medicine: In medicine, it is used in diagnostic assays and therapeutic research. Its unique properties allow for the development of novel diagnostic tools and potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of high-fidelity DNA sequencing kits and other molecular biology reagents .
Wirkmechanismus
The mechanism of action of 7-Deaza-7-propargylamino-dATP (tetralithium) involves its incorporation into DNA strands by DNA polymerases. The propargylamino group at the 7th position of the deaza base allows for unique interactions with the polymerase enzyme, facilitating the incorporation process. This incorporation can be used to study various genetic and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
7-Deaza-7-propargylamino-3’-azidomethyl-dATP: Another analog used in next-generation sequencing.
7-Deaza-7-propargylamino-ddATP: A dideoxy analog used in Sanger sequencing.
Uniqueness: 7-Deaza-7-propargylamino-dATP (tetralithium) is unique due to its specific modifications, which allow for high-fidelity incorporation into DNA strands. This makes it particularly valuable for applications requiring precise genetic analysis and sequencing .
Eigenschaften
Molekularformel |
C14H16Li4N5O12P3 |
|---|---|
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
tetralithium;[[[(2R,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C14H20N5O12P3.4Li/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23;;;;/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23);;;;/q;4*+1/p-4/t9?,10-,11-;;;;/m1..../s1 |
InChI-Schlüssel |
WQWIBGMMBBWZJR-NNTFPGEYSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C(N=CN=C32)N)C#CCN |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


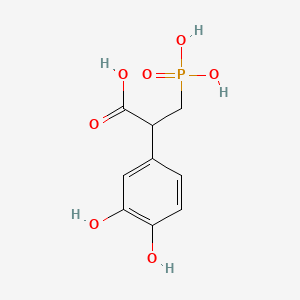
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)

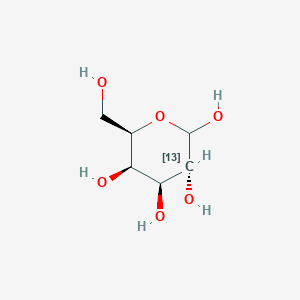
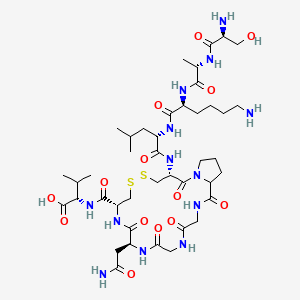
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
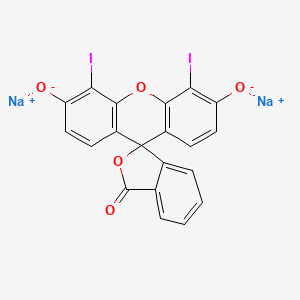
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
